molecular formula C21H27N2P B3334529 5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole CAS No. 894085-97-3

5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole

Cat. No.: B3334529
CAS No.: 894085-97-3
M. Wt: 338.4 g/mol
InChI Key: XJZYJFVKLNCBQF-UHFFFAOYSA-N
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Description

5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a naphthalene group and a di-tert-butylphosphino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Naphthalene Group: The naphthalene group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate naphthalene derivatives.

    Addition of the Di-tert-butylphosphino Group: This step involves the reaction of the pyrazole derivative with a di-tert-butylphosphine reagent under controlled conditions, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The phosphino group can be oxidized to form phosphine oxides.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The naphthalene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Dihydropyrazoles.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole exerts its effects depends on its application:

    Catalysis: Acts as a ligand, coordinating with metal centers to facilitate various catalytic processes.

    Biological Activity: Interacts with specific molecular targets, potentially affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)-1H-pyrazole: Lacks the di-tert-butylphosphino group.

    5-(Di-tert-butylphosphino)-1H-pyrazole: Lacks the naphthalene group.

Uniqueness

5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole is unique due to the presence of both the naphthalene and di-tert-butylphosphino groups, which confer distinct electronic and steric properties, making it valuable in specific catalytic and material science applications.

Properties

IUPAC Name

ditert-butyl-(2-naphthalen-1-ylpyrazol-3-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2P/c1-20(2,3)24(21(4,5)6)19-14-15-22-23(19)18-13-9-11-16-10-7-8-12-17(16)18/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZYJFVKLNCBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=NN1C2=CC=CC3=CC=CC=C32)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700267
Record name 5-(Di-tert-butylphosphanyl)-1-(naphthalen-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894085-97-3
Record name 5-(Di-tert-butylphosphanyl)-1-(naphthalen-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 894085-97-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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